3,4,5,6-Tetrachloropyridine-2-carboxylic acid

Electrochemical dechlorination Regioselective reduction Herbicide intermediate synthesis

This ≥98% pure 3,4,5,6-Tetrachloropyridine-2-carboxylic acid (TCPA) is the essential precursor for picloram synthesis (86.9% yield). Its unique electron-deficient ring ensures precise regioselectivity in hydrodechlorination to 3,6-DCP, outperforming less-chlorinated analogs. Ideal for solid-phase and anhydrous cross-coupling reactions.

Molecular Formula C6HCl4NO2
Molecular Weight 260.9 g/mol
CAS No. 10469-09-7
Cat. No. B133863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5,6-Tetrachloropyridine-2-carboxylic acid
CAS10469-09-7
SynonymsTetrachloro-2-pyridinecarboxylic Acid;  Tetrachloro-2-picolinic Acid;  3,4,5,6-Tetrachloropyridine-2-carboxylic Acid;  3,4,5,6-Tetrachloropicolinic Acid; 
Molecular FormulaC6HCl4NO2
Molecular Weight260.9 g/mol
Structural Identifiers
SMILESC1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)Cl
InChIInChI=1S/C6HCl4NO2/c7-1-2(8)4(6(12)13)11-5(10)3(1)9/h(H,12,13)
InChIKeyGXFRQLQUKBSYQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5,6-Tetrachloropyridine-2-carboxylic Acid (CAS 10469-09-7): A Fully Chlorinated Picolinic Acid Intermediate for Herbicide and Heterocycle Synthesis


3,4,5,6-Tetrachloropyridine-2-carboxylic acid (TCPA, tetrachloropicolinic acid) is a polyhalogenated pyridine derivative bearing four chlorine substituents at ring positions 3–6 and a carboxylic acid group at the 2‑position. This compound serves as a critical building block in agrochemical and pharmaceutical synthesis, primarily recognized as the direct precursor to picloram (4‑amino‑3,5,6‑trichloropicolinic acid), a broad‑spectrum systemic herbicide [1]. TCPA is characterized by its high chlorine loading (54.3% Cl by mass), which imparts distinct electrophilic reactivity and physicochemical properties that diverge substantially from less‑chlorinated picolinic acid analogs [2].

Why 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid Cannot Be Replaced by Lower‑Chlorinated or Isomeric Picolinic Acids in Regiospecific Transformations


Substituting TCPA with a less‑chlorinated analog (e.g., 3,6‑dichloropicolinic acid) or a regioisomer (e.g., 2,3,5,6‑tetrachloropyridine) fundamentally alters reaction outcomes because both the electronic landscape and the steric environment around the pyridine ring govern nucleophilic aromatic substitution and cross‑coupling regioselectivity. The 3,4,5,6‑tetrachloro pattern creates a uniquely electron‑deficient ring that directs incoming nucleophiles to specific positions—particularly the 4‑ or 5‑position during electrochemical hydrodechlorination—while the 2‑carboxylic acid group enables downstream amidation or decarboxylative coupling [1]. Generic substitution would yield different regiochemical products, compromise synthetic yield, and fail to deliver the requisite intermediate for commercial herbicide manufacturing routes that rely on TCPA as the key starting material [2].

Quantitative Differentiation of 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid: Head‑to‑Head and Cross‑Study Comparative Data


Electrocatalytic Hydrodechlorination Regioselectivity: 3,4,5,6‑TCP vs. Alternative Pyridine Carboxylic Acids

Electrochemical reduction of 3,4,5,6‑TCP on a silver cathode in aqueous NaOH proceeds with high regioselectivity, initially removing chlorine from the 4‑ or 5‑position to yield mixed trichloropicolinic acids, followed by further dechlorination to 3,6‑dichloropicolinic acid (3,6‑DCP) at potentials more negative than −1000 mV [1]. This pathway contrasts with the non‑selective or low‑yield chemical reductions observed for less‑chlorinated picolinic acids and underscores TCPA's utility as a precursor to the herbicide 3,6‑DCP via a controlled electrochemical route [1].

Electrochemical dechlorination Regioselective reduction Herbicide intermediate synthesis

Electrochemical Degradation Efficiency on Carbon Nanotube Cathodes: TCPA vs. Other Chlorinated Pollutants

When subjected to reductive‑oxidative electrochemical treatment on carbon nanotube (CNT) cathodes under aerobic conditions, 3,4,5,6‑TCPA is degraded with an efficiency of 96.7–98.7% within 2 hours across a range of CNT types (SWCNT, MWCNT, and functionalized derivatives) [1]. Direct electron‑transfer reduction accounts for 73.2% of the degradation, while in situ generated reactive oxygen species contribute an additional 10%, demonstrating a cooperative degradation mechanism that is distinct from less‑chlorinated pyridine acids that may exhibit lower susceptibility to reductive dechlorination [1].

Electrochemical remediation Chlorinated pollutant degradation Carbon nanotube cathodes

Water Solubility: 3,4,5,6‑TCPA vs. 3,6‑Dichloropicolinic Acid (Clopyralid)

3,4,5,6‑Tetrachloropyridine‑2‑carboxylic acid is practically insoluble in water, whereas its less‑chlorinated derivative 3,6‑dichloropicolinic acid (clopyralid) exhibits a water solubility of approximately 1.0 g/L at 20 °C . This >1000‑fold difference in aqueous solubility directly impacts synthetic work‑up: TCPA can be easily isolated from aqueous reaction mixtures by simple filtration, whereas clopyralid requires extraction or pH adjustment for recovery. The insolubility of TCPA also dictates solvent selection for downstream transformations, favoring DMSO or methanol as reaction media .

Solubility Extraction Synthetic work‑up

Acidity (pKa) and Melting Point: TCPA vs. 2,3,5,6‑Tetrachloropyridine

The predicted pKa of 3,4,5,6‑tetrachloropyridine‑2‑carboxylic acid is 1.26 ± 0.32 [1], while the isomeric 2,3,5,6‑tetrachloropyridine (lacking a carboxylic acid group) exhibits a predicted pKa of −5.50 ± 0.50 . This 6.76 log‑unit difference in acidity reflects the profound electronic effect of the 2‑carboxylic acid substituent. Furthermore, TCPA melts at 171–173 °C , whereas 2,3,5,6‑tetrachloropyridine melts at 90.5 °C —an 80 °C elevation that facilitates purification by recrystallization and ensures solid‑state stability under typical storage conditions.

pKa Acidity Melting point Crystallization

Industrial‑Grade Purity from Waste‑Stream Recovery: TCPA vs. Traditional Synthesis

A patented method recovers 3,4,5,6‑tetrachloropyridine‑2‑carboxylic acid from waste residue generated during picloram production, achieving an effective content exceeding 95% and satisfying the purity requirements for industrial picloram manufacture [1]. In contrast, the traditional route using acid hydrolysis of 2‑cyano‑3,4,5,6‑tetrachloropyridine yields TCPA with lower purity and requires additional purification steps [2]. The waste‑derived TCPA also enables a subsequent picloram synthesis with an isolated yield of 86.9% (Example 1) [1], demonstrating that this procurement‑grade material is directly suitable for high‑yield downstream processing.

Synthetic yield Purity Waste valorization Picloram intermediate

Proven Application Scenarios for 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid Based on Quantitative Differentiation


Large‑Scale Picloram Herbicide Manufacturing

TCPA with >95% purity, recovered from picloram waste streams, serves as the direct starting material for high‑yield picloram synthesis (86.9% yield demonstrated) [1]. The high purity eliminates the need for pre‑reaction purification, reducing process cost and improving throughput compared to traditional lower‑purity TCPA sources.

Electrochemical Synthesis of 3,6‑Dichloropicolinic Acid (3,6‑DCP)

The regioselective electrochemical hydrodechlorination of TCPA on Ag cathodes in aqueous NaOH provides a clean, high‑quality route to 3,6‑DCP [2]. This method avoids the low yield and poor purity associated with chemical reduction alternatives, making it suitable for producing 3,6‑DCP as a plant growth regulator or herbicide intermediate.

Benchmark Substrate for Electrocatalytic Cathode Evaluation

TCPA's well‑characterized electrochemical degradation behavior—96.7–98.7% removal within 2 hours on CNT cathodes, with 73.2% from direct reduction—makes it an ideal model pollutant for assessing the performance of novel electrode materials in reductive‑oxidative detoxification studies [3].

Solid‑Phase or Anhydrous Cross‑Coupling Reactions

The water insolubility and high melting point (171–173 °C) of TCPA render it particularly suitable for solid‑phase synthesis or anhydrous cross‑coupling reactions (e.g., Suzuki–Miyaura) where water must be rigorously excluded . Unlike water‑soluble picolinic acids, TCPA can be easily handled and recovered from non‑aqueous media.

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